4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride

Description

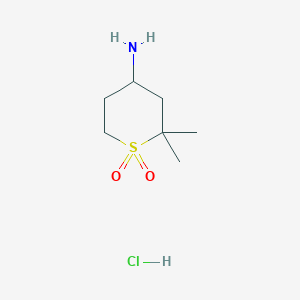

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethyl-1,1-dioxothian-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2)5-6(8)3-4-11(7,9)10;/h6H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSNJZYOLJERFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCS1(=O)=O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination via Nitration/Reduction

- Nitration : Treat the sulfone with nitric acid/sulfuric acid to introduce a nitro group at the 4-position.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of Fe/HCl reduces the nitro group to amine.

$$

\text{Thiane-SO}2-\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Thiane-SO}2-\text{NH}_2

$$

Yield : ~70–75%.

Nucleophilic Substitution

Using ammonia or ammonium chloride under high-pressure conditions displaces a leaving group (e.g., Cl) at the 4-position.

Dimethyl Substitution at the 2-Position

The 2,2-dimethyl groups are introduced via alkylation:

Methylating Agents :

Conditions :

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt for stability and solubility:

- Acid Treatment :

Comparative Analysis of Synthetic Routes

| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Sodium-mediated | Na/MeOH, reflux | 90–95 | 90 |

| Oxidation | H₂O₂/AcOH | 25°C, 12 h | 85 | 92 |

| Amination | Nitration/Reduction | HNO₃/H₂SO₄ → H₂/Pd-C | 70 | 88 |

| Methylation | Dimethyl sulfate | NaOH, 80°C, 10 h | 80 | 95 |

| Salt Formation | HCl gas | EtOH, 0°C | 95 | 95 |

Purification and Characterization

- Crystallization :

- Analytical Data :

Challenges and Optimization Opportunities

- Regioselectivity in Amination : Competing reactions at other positions may reduce yield. Use directing groups (e.g., sulfone) to enhance 4-position selectivity.

- Over-Oxidation Risks : Controlled stoichiometry of H₂O₂ prevents degradation.

- Scalability : Replace Na with safer bases (e.g., KOH) for industrial-scale production.

Chemical Reactions Analysis

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Scientific Research Applications

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its thiane ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analysis

- Example: The thiolane derivative (rac-(3R,4S)-3-amino-4-chloro-1λ⁶-thiolane-1,1-dione hydrochloride) has a rigid structure due to its smaller ring, which may limit solubility compared to thiane analogs .

- Aminomethyl or acetic acid groups (e.g., 2-[4-(aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic acid hydrochloride) introduce polarity or acidity, improving water solubility but reducing lipid solubility .

- Halogenation: Chlorine in rac-(3R,4S)-3-amino-4-chloro-1λ⁶-thiolane-1,1-dione hydrochloride introduces steric and electronic effects, which may influence reactivity in substitution or coupling reactions .

Physicochemical and Functional Implications

- Hydrochloride Salts : All compounds listed are hydrochloride salts, ensuring improved crystallinity and stability under ambient conditions .

- Hydrogen Bonding: Amino and aminomethyl groups facilitate hydrogen bonding, critical for interactions in drug-receptor binding .

- Synthetic Utility: Allyl (prop-2-en-1-yl) substituents in 4-amino-4-(prop-2-en-1-yl)-1λ⁶-thiane-1,1-dione hydrochloride enable further functionalization via click chemistry or oxidation .

Biological Activity

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H14ClN O2S. It contains a thiane ring and an amino group that contribute to its reactivity and interaction with biological systems. The presence of dimethyl groups enhances its chemical properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Interaction : The compound can modulate the activity of various enzymes through binding interactions facilitated by its amino group and thiane ring structure. This modulation can affect metabolic pathways and cellular functions.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. The exact pathways involved are still under investigation .

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate promising antimicrobial activity that warrants further exploration in clinical settings.

Anticancer Case Study

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A notable study utilized the MTT assay to evaluate cell viability post-treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The compound's ability to reduce cell viability suggests potential as an anticancer agent; however, further studies are needed to elucidate the underlying mechanisms .

Research Applications

This compound has diverse applications in scientific research:

Q & A

Q. What are the standard synthetic routes for 4-Amino-2,2-dimethyl-1λ⁶-thiane-1,1-dione hydrochloride, and how can purity be optimized?

- Methodological Answer :

Synthesis typically involves nucleophilic substitution or condensation reactions under acidic conditions. For example, refluxing precursors (e.g., thiane derivatives) with hydrochloric acid as a catalyst, followed by recrystallization from ethanol/water mixtures to enhance purity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>98% by area normalization) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use X-ray crystallography (for single crystals) or NMR (¹H/¹³C) to resolve sulfone and amino groups. For example, ¹H NMR in D₂O shows δ 1.3 ppm (CH₃) and δ 3.1 ppm (NH₂) .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in the lab?

Q. How can researchers validate the stability of this compound under varying pH conditions?

Q. What solvent systems are optimal for solubility and reactivity studies?

- Methodological Answer :

Use polar aprotic solvents (DMSO, DMF) for solubility screening. For aqueous reactions, adjust pH to 4–6 (using HCl/NaOH) to enhance protonation of the amino group .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways?

- Methodological Answer :

Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for sulfone formation steps using Gaussian 16 (B3LYP/6-31G* basis set). Validate predictions with kinetic experiments (e.g., Arrhenius plots) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ in triplicate).

- Impurity Analysis : Use LC-MS to rule out confounding by-products.

- Cross-Study Comparison : Normalize data to positive controls (e.g., known inhibitors) and adjust for solvent effects .

Q. What reactor designs improve scalability for multi-step syntheses?

- Methodological Answer :

Use continuous-flow reactors with in-line IR monitoring for real-time adjustment of temperature and residence time. For example, optimize sulfonation steps at 80°C with a 20-minute dwell time .

Q. How can hydrogen-bonding networks influence crystallization outcomes?

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.